molecular formula C10H20ClN3O2 B15299023 Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride

Cat. No.: B15299023
M. Wt: 249.74 g/mol
InChI Key: GNGZTFAILVNVLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamimidoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the synthesis of ®-2-aminomethylpiperidine, which is then reacted with Boc acid chloride to produce the tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate . This intermediate can then be further modified to introduce the carbamimidoyl group and form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the carbamimidoyl group, which can engage in specific interactions with biological molecules. This makes it particularly useful in studies involving enzyme inhibition and protein binding, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H20ClN3O2

Molecular Weight

249.74 g/mol

IUPAC Name

tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H

InChI Key

GNGZTFAILVNVLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=N)N.Cl

Origin of Product

United States

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